molecular formula C17H18ClFN4O2 B2473767 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide CAS No. 1448124-69-3

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide

Cat. No. B2473767
CAS RN: 1448124-69-3
M. Wt: 364.81
InChI Key: LICLJSVPCDPQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide is a chemical compound that has gained significant interest in scientific research for its potential applications in various fields.

Scientific Research Applications

Protein Kinase Inhibition

Protein kinase inhibitors have significant therapeutic potential in treating various diseases due to their role in regulating cellular activities. A study describes the preparation of protein kinase inhibitors using a hybrid flow and microwave approach. This methodology enhanced the overall yields, reduced synthetic steps, and minimized the need for chromatographic purification, showcasing the compound's utility in streamlined drug synthesis processes (Russell et al., 2015).

Antimicrobial Activity

Compounds structurally related to 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide exhibit promising antimicrobial properties. A series of quinoline-based derivatives demonstrated significant activity against various bacterial and fungal strains, potentially offering new lead molecules for antimicrobial drug development (Desai et al., 2012).

Antitumor and Analgesic Agents

Research into benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone has shown that certain compounds exhibit cyclooxygenase inhibition, along with analgesic and anti-inflammatory activities. This indicates the compound's potential application in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Sigma-2 Receptor Imaging

Fluorine-18-labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This research highlights the compound's utility in oncological diagnostics, assisting in the identification and treatment planning of solid tumors (Tu et al., 2007).

properties

IUPAC Name

2-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2/c1-10-15(22-16(24)14-12(18)4-3-5-13(14)19)11(2)21-17(20-10)23-6-8-25-9-7-23/h3-5H,6-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICLJSVPCDPQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide

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